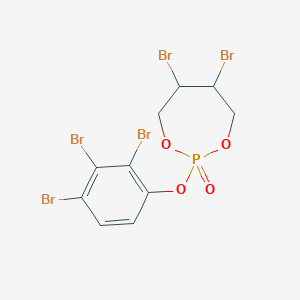
Formyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl azide is an organic compound with the chemical formula CHN3O. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is a highly reactive and potentially explosive compound, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formyl azide can be synthesized through several methods. One common approach involves the reaction of formyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product. Another method involves the oxidation of hydrazoic acid with formic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its instability and potential hazards. when produced, it is typically done in small batches under strict safety protocols. The production process involves careful control of temperature and pressure to minimize the risk of explosion .
Análisis De Reacciones Químicas
Types of Reactions: Formyl azide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and nitrogen gas.
Reduction: It can be reduced to formamide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like acetonitrile.
Major Products Formed:
Oxidation: Formic acid and nitrogen gas.
Reduction: Formamide.
Substitution: Various substituted formyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formyl azide has several applications in scientific research:
Mecanismo De Acción
Formyl azide exerts its effects primarily through its highly reactive azide group. The azide group can undergo nucleophilic substitution, releasing nitrogen gas and forming new bonds with other molecules. This reactivity makes this compound a valuable reagent in organic synthesis, where it can introduce nitrogen atoms into various compounds .
Comparación Con Compuestos Similares
Hydrazoic Acid (HN3): Like formyl azide, hydrazoic acid contains the azide group and is highly reactive. it is more commonly used as a precursor to other azides.
Acyl Azides: These compounds contain the azide group attached to an acyl group. They are used in similar reactions as this compound but have different reactivity profiles.
Organic Azides: A broad class of compounds containing the azide group.
Uniqueness of this compound: this compound is unique due to its specific structure, which combines the formyl group with the azide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
64407-42-7 |
|---|---|
Fórmula molecular |
CHN3O |
Peso molecular |
71.039 g/mol |
Nombre IUPAC |
formyl azide |
InChI |
InChI=1S/CHN3O/c2-4-3-1-5/h1H |
Clave InChI |
XJRPXNWUCVZVJP-UHFFFAOYSA-N |
SMILES canónico |
C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
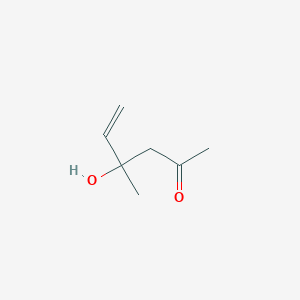
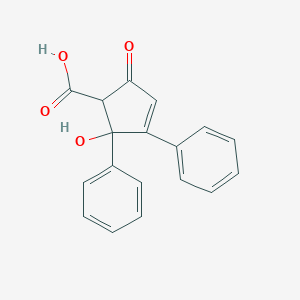
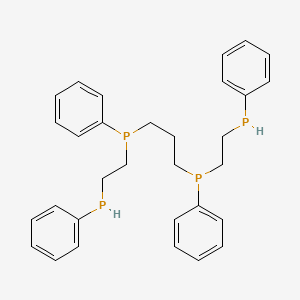
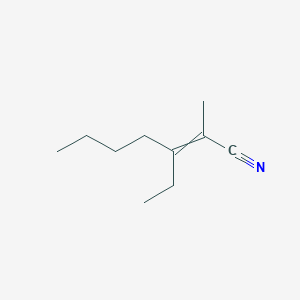
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)

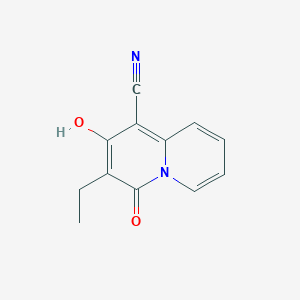
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
